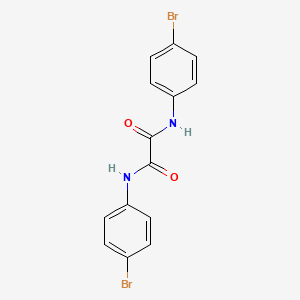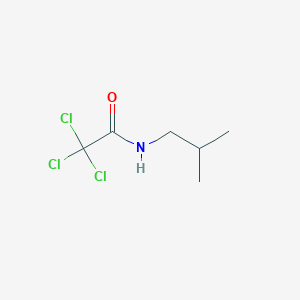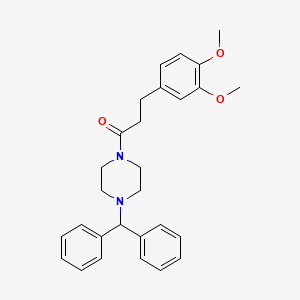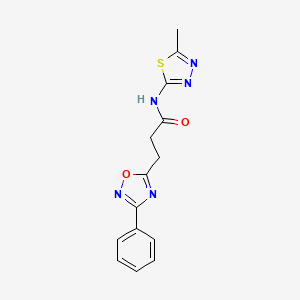
N,N'-bis(4-bromophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-bis(4-bromophenyl)oxalamide , is a chemical compound with the molecular formula C18H14Br2N2O2. It features two bromophenyl groups attached to an oxamide backbone. The compound’s structure consists of two benzene rings (each bearing a bromine substituent) connected by a central oxamide functional group.
Preparation Methods
Synthetic Routes: The synthesis of N,N’-bis(4-bromophenyl)oxamide involves the condensation of 4-bromobenzoyl chloride with oxalic acid diethyl ester. The reaction proceeds as follows:
Formation of 4-bromobenzoyl chloride: 4-Bromobenzoic acid reacts with thionyl chloride (SOCl) to yield 4-bromobenzoyl chloride.
Condensation with oxalic acid diethyl ester: The resulting 4-bromobenzoyl chloride reacts with oxalic acid diethyl ester (diethyl oxalate) to form N,N’-bis(4-bromophenyl)oxamide.
Industrial Production Methods: N,N’-bis(4-bromophenyl)oxamide is primarily synthesized in research laboratories and is not commonly produced on an industrial scale. Its applications are mainly academic and experimental.
Chemical Reactions Analysis
Reactivity: N,N’-bis(4-bromophenyl)oxamide can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding oxalic acid and 4-bromobenzoic acid.
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups.
Reduction: Reduction of the oxamide group may lead to the formation of amine derivatives.
Hydrolysis: Acidic or alkaline conditions (e.g., concentrated hydrochloric acid or sodium hydroxide).
Substitution Reactions: Various nucleophiles (e.g., amines, thiols, or alkoxides).
Reduction: Reducing agents (e.g., lithium aluminum hydride or hydrogen gas with a catalyst).
Major Products: The major products formed during these reactions include 4-bromobenzoic acid, oxalic acid, and various substituted derivatives of N,N’-bis(4-bromophenyl)oxamide.
Scientific Research Applications
N,N’-bis(4-bromophenyl)oxamide finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Materials Science: Its unique structure could be explored for novel materials.
Mechanism of Action
The specific mechanism of action for N,N’-bis(4-bromophenyl)oxamide remains an area of ongoing research. It may interact with biological targets or participate in chemical reactions relevant to its applications.
Comparison with Similar Compounds
While N,N’-bis(4-bromophenyl)oxamide is relatively uncommon, it shares similarities with other oxamide derivatives, such as N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide . Further studies are needed to explore its unique properties and potential advantages over related compounds.
Remember that N,N’-bis(4-bromophenyl)oxamide’s applications are primarily academic, and its industrial use remains limited
Properties
Molecular Formula |
C14H10Br2N2O2 |
|---|---|
Molecular Weight |
398.05 g/mol |
IUPAC Name |
N,N'-bis(4-bromophenyl)oxamide |
InChI |
InChI=1S/C14H10Br2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20) |
InChI Key |
ZKAZVDYMDVWOAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-fluorophenyl)carbonyl]-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}piperidine-4-carboxamide](/img/structure/B11019407.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)propanamide](/img/structure/B11019422.png)
![N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11019423.png)


![N-[3-(acetylamino)phenyl]-1-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019435.png)

![(2E)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11019450.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B11019456.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]propanamide](/img/structure/B11019469.png)

![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11019486.png)
